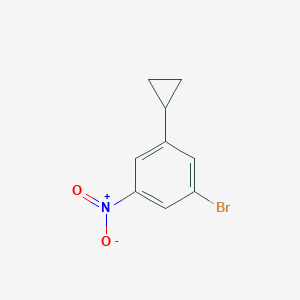

1-Bromo-3-cyclopropyl-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-cyclopropyl-5-nitrobenzene is an organic compound. It is an important intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff . The molecular formula of this compound is C9H8BrNO2 .

Synthesis Analysis

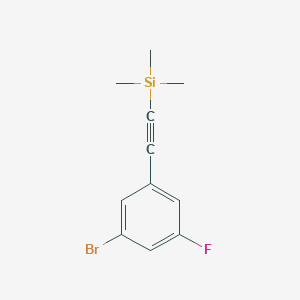

The synthesis of 1-Bromo-3-cyclopropyl-5-nitrobenzene can be achieved through various methods. One such method involves the bromination of nitrobenzene in sulfuric acid using dibromohydantoin . Another method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-cyclopropyl-5-nitrobenzene consists of a benzene ring substituted with a bromo group, a cyclopropyl group, and a nitro group . The exact spatial arrangement of these groups can be determined through techniques such as NMR spectroscopy .科学的研究の応用

X-ray Diffraction Studies

1-Bromo-3-cyclopropyl-5-nitrobenzene has been investigated using X-ray diffraction. A study focused on the anisotropic displacement parameters of 1-(halomethyl)-3-nitrobenzene compounds, which are closely related to 1-Bromo-3-cyclopropyl-5-nitrobenzene. This research provides insights into the structural characteristics of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).

Synthetic Chemistry

The compound has applications in synthetic chemistry, particularly in the formation of various heterocyclic compounds. For instance, its derivatives are used in the synthesis of quinolines, 2-quinolones, phenanthridines, and phenanthridinones via palladium-mediated Ullmann cross-coupling (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).

Chemical Reactions and Intermediates

Research on 1-Bromo-3-cyclopropyl-5-nitrobenzene and related compounds has expanded our understanding of chemical reactions and intermediates. Studies involving sodium borohydride and o-bromo-nitrobenzenes have explored the formation of unstable cyclohexadienyl anions, also known as hydride Meisenheimer adducts (Gold, Miri, & Robinson, 1980).

Photoelectrochemical Studies

The photoelectrochemical properties of related bromo-nitrobenzene compounds have been studied, revealing insights into radical anion formation and photo-induced chemical reactions. These studies have implications for understanding the photoelectrochemical behavior of 1-Bromo-3-cyclopropyl-5-nitrobenzene (Compton & Dryfe, 1994).

Polymer Solar Cells

In the field of polymer solar cells, derivatives of 1-Bromo-3-cyclopropyl-5-nitrobenzene have been used to improve electron transfer processes. The introduction of such compounds in polymer solar cells has led to enhancements in power conversion efficiency (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).

Safety and Hazards

作用機序

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

The mode of action of 1-Bromo-3-cyclopropyl-5-nitrobenzene involves a free radical reaction . The compound may undergo nucleophilic substitution, where a nucleophile attacks the carbon atom at the benzylic position . This reaction is facilitated by the presence of the bromine atom, which acts as a leaving group .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving aromatic compounds or those susceptible to free radical reactions .

Result of Action

Given its potential to undergo free radical reactions, it could induce oxidative stress in cells, leading to various cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Bromo-3-cyclopropyl-5-nitrobenzene. For instance, the rate of the free radical reactions it undergoes could be influenced by temperature .

特性

IUPAC Name |

1-bromo-3-cyclopropyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJITMPVOONGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2905157.png)

![N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]](/img/structure/B2905158.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2905165.png)

![4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide](/img/structure/B2905166.png)

![N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2905167.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2905172.png)

![ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate](/img/structure/B2905173.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)